(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of both fluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone typically involves multiple steps, including the formation of the azetidine ring and the introduction of fluorine atoms. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Azetidine Ring: This step often involves the cyclization of suitable precursors under controlled conditions.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling Reactions: The final step usually involves coupling the fluoromethyl and fluorophenyl groups to the azetidine ring
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as DAST, LiAlH4, and other nucleophiles are commonly used in these reactions. .
Scientific Research Applications
(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and chemical manufacturing
Mechanism of Action
The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone can be compared with other similar compounds, such as:
JNJ-42226314: A compound with a similar azetidine structure but different substituents, known for its selective inhibition of monoacylglycerol lipase (MAGL).
(4-Fluorophenyl)(pyridin-4-yl)methanone: Another compound with a fluorophenyl group, used in different pharmacological studies.
The uniqueness of this compound lies in its specific combination of fluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-5-8-6-14(7-8)11(15)9-1-3-10(13)4-2-9/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGXBTYPENNTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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